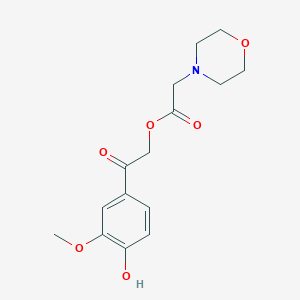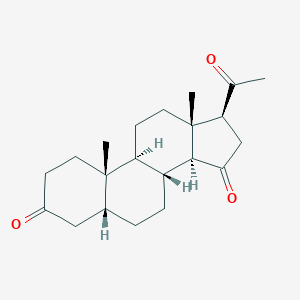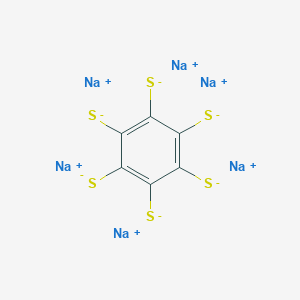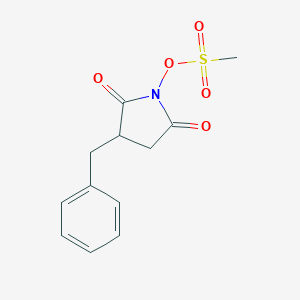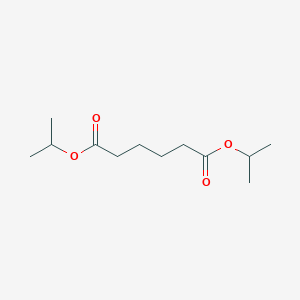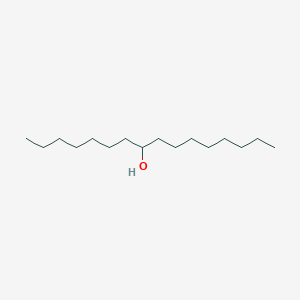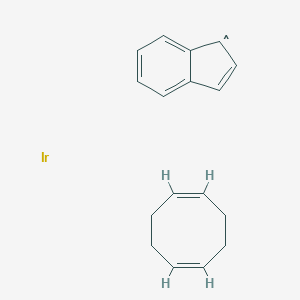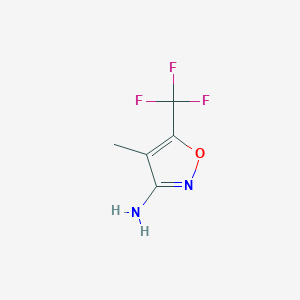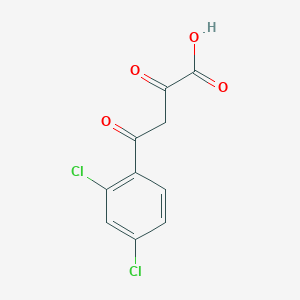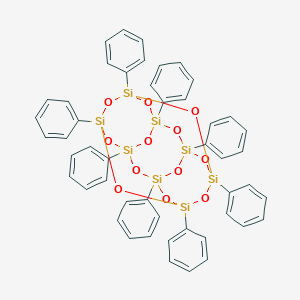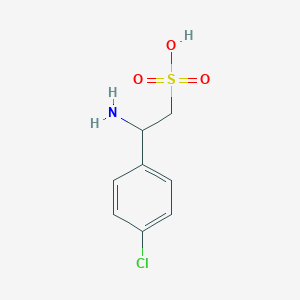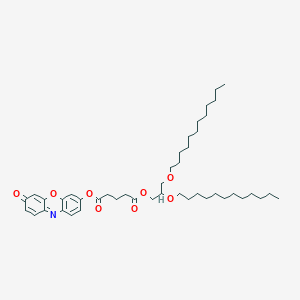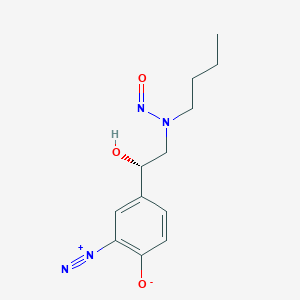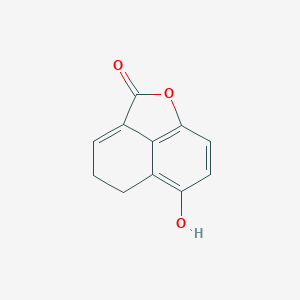
(24S)-ETHYLCHOLESTA-3,5,22-TRIENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,22-Stigmastatriene is a sterol derivative with the molecular formula C29H46. It is a triene, meaning it contains three double bonds within its structure. It is primarily derived from plant sterols such as stigmasterol and is often used in the analysis of edible oils to assess their identity and purity .
Méthodes De Préparation
3,5,22-Stigmastatriene can be synthesized from stigmasterol, a common plant sterol. The synthesis involves a series of chemical reactions, including dehydration, oxidation, cyclization, and reduction. One common method involves dehydrating stigmasterol at 80°C with sulfuric acid, followed by purification using thin layer chromatography (TLC) with n-hexane as the eluent . This method ensures the production of a pure compound suitable for various analytical applications.
Analyse Des Réactions Chimiques
3,5,22-Stigmastatriene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,5,22-Stigmastatriene can lead to the formation of various oxygenated derivatives, while reduction can yield saturated sterol derivatives.
Applications De Recherche Scientifique
3,5,22-Stigmastatriene has several scientific research applications:
Chemistry: It is used as a standard for the analysis of edible oils to determine their purity and authenticity.
Biology: It is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders.
Mécanisme D'action
The mechanism of action of 3,5,22-Stigmastatriene involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it may influence signaling pathways involved in cholesterol metabolism and homeostasis.
Comparaison Avec Des Composés Similaires
3,5,22-Stigmastatriene is similar to other sterol derivatives such as:
3,5-Stigmastadiene: Another sterol derivative used in the analysis of edible oils.
3,5-Campestadiene: Derived from campesterol, used for similar analytical purposes.
Stigmastan-3,5,22-trien: Another name for 3,5,22-Stigmastatriene, highlighting its structural similarities.
What sets 3,5,22-Stigmastatriene apart is its specific structure and the presence of three double bonds, which confer unique chemical and biological properties. This makes it particularly useful in the analysis and quality control of edible oils .
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10-13,20-22,24-27H,7,9,14-19H2,1-6H3/b12-11+/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVUCVJXSBIEN-LVSBIWLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
